
Dinonadecyl 8,8'-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate typically involves esterification reactions. The process begins with the preparation of the phenylene core, followed by the attachment of the octanoate groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate.
Análisis De Reacciones Químicas
Types of Reactions: Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may convert the ester groups into alcohols.
Substitution: The phenylene core can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may require reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and substitution reactions.
Biology: The compound’s long alkyl chains make it useful in membrane studies and lipid research.
Industry: Used in the production of specialized polymers and as a plasticizer in various materials.
Mecanismo De Acción
The mechanism by which Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate exerts its effects involves interactions with lipid membranes and other hydrophobic environments. The long alkyl chains allow the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The phenylene core may also interact with specific molecular targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar ester functional groups.
Dioctyl terephthalate (DOTP): Another plasticizer with a similar structure but different alkyl chain lengths.
Diisononyl phthalate (DINP): Similar in function but with different alkyl chain branching.
Uniqueness: Dinonadecyl 8,8’-(4-hexyl-3-octyl-1,2-phenylene)dioctanoate is unique due to its specific combination of long alkyl chains and phenylene core, providing distinct physical and chemical properties. This uniqueness makes it valuable in specialized applications where other plasticizers may not be suitable.
Propiedades
Número CAS |
671790-20-8 |
|---|---|
Fórmula molecular |
C74H138O4 |
Peso molecular |
1091.9 g/mol |
Nombre IUPAC |
nonadecyl 8-[4-hexyl-2-(8-nonadecoxy-8-oxooctyl)-3-octylphenyl]octanoate |
InChI |
InChI=1S/C74H138O4/c1-5-9-13-17-20-22-24-26-28-30-32-34-36-38-40-49-57-67-77-73(75)63-55-47-42-44-52-60-70-66-65-69(59-51-16-12-8-4)71(61-53-45-19-15-11-7-3)72(70)62-54-46-43-48-56-64-74(76)78-68-58-50-41-39-37-35-33-31-29-27-25-23-21-18-14-10-6-2/h65-66H,5-64,67-68H2,1-4H3 |
Clave InChI |
CGBNJPUPLHWXBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC1=C(C(=C(C=C1)CCCCCC)CCCCCCCC)CCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)
![2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B12543385.png)

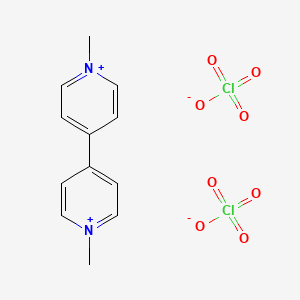


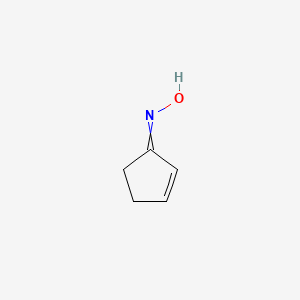
![2-{2-[3-Chloro-4-(propan-2-yl)phenyl]ethyl}-1,4-dimethylbenzene](/img/structure/B12543422.png)

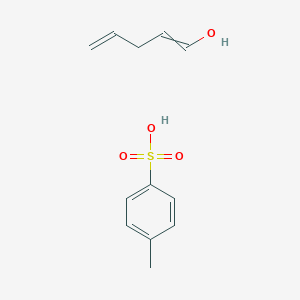
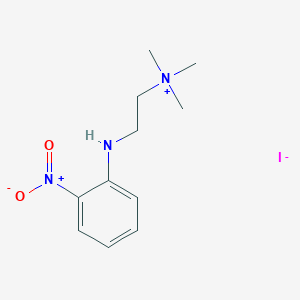
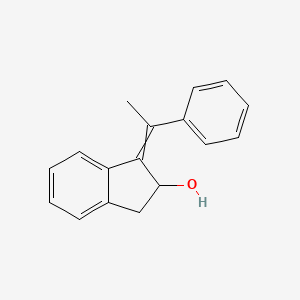
![6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12543449.png)
